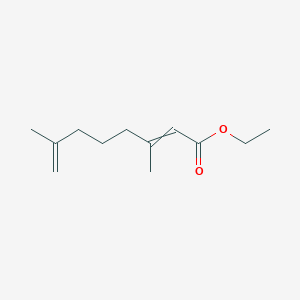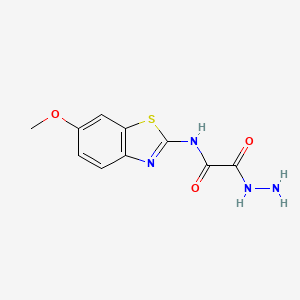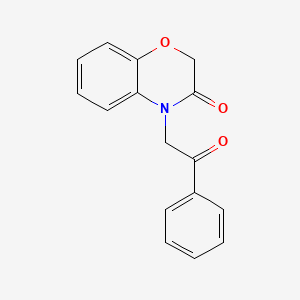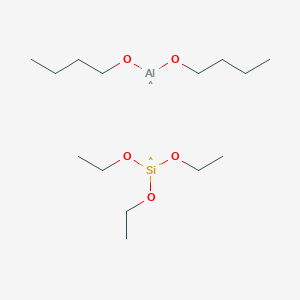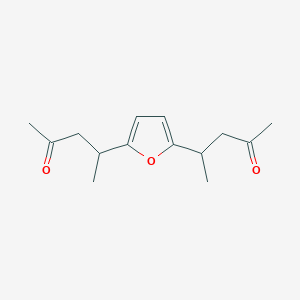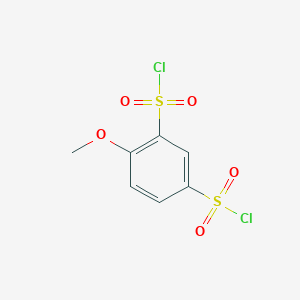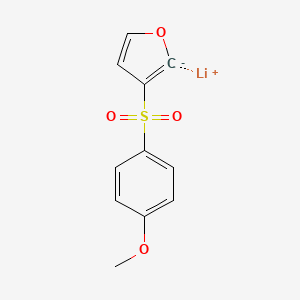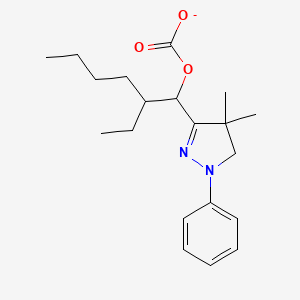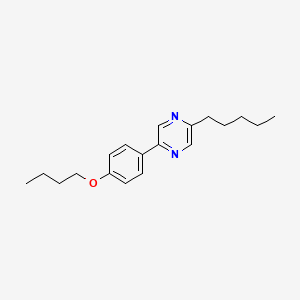![molecular formula C20H34HgO4 B14319739 Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury CAS No. 110562-24-8](/img/structure/B14319739.png)
Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury: is a complex organomercury compound It is characterized by the presence of two 3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl groups attached to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury typically involves the reaction of mercury salts with the corresponding organic ligands. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of solvents such as tetrahydrofuran or dichloromethane. The reaction is usually carried out at low temperatures to control the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.
化学反应分析
Types of Reactions: Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can lead to the formation of mercury(0) or other lower oxidation state species.
Substitution: The organic ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum complexes.
Major Products:
Oxidation: Mercury(II) compounds with modified organic ligands.
Reduction: Elemental mercury or mercury compounds with lower oxidation states.
Substitution: New organomercury compounds with different functional groups.
科学研究应用
Chemistry: In chemistry, Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury is used as a precursor for the synthesis of other organomercury compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: The compound’s interactions with biological molecules are of interest, particularly in understanding the effects of mercury on biological systems. It can be used in studies related to enzyme inhibition and protein binding.
Medicine: While the direct medical applications of this compound are limited due to the toxicity of mercury, it can be used in research to develop mercury-based drugs with improved safety profiles.
Industry: In industry, this compound may be used in the production of specialized materials or as a reagent in the synthesis of other chemical products.
作用机制
The mechanism of action of Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, leading to enzyme inhibition. It can also interact with nucleic acids, affecting DNA and RNA function. The peroxy groups in the compound may contribute to oxidative stress by generating reactive oxygen species.
相似化合物的比较
Dimethylmercury: A simpler organomercury compound with two methyl groups attached to mercury.
Phenylmercury acetate: Contains a phenyl group and an acetate group attached to mercury.
Methylmercury chloride: A compound with a methyl group and a chloride ion attached to mercury.
Uniqueness: Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury is unique due to the presence of the peroxy and but-1-yn-1-yl groups, which impart distinct chemical properties and reactivity. These structural features make it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
110562-24-8 |
|---|---|
分子式 |
C20H34HgO4 |
分子量 |
539.1 g/mol |
IUPAC 名称 |
bis[3-methyl-3-(2-methylbutan-2-ylperoxy)but-1-ynyl]mercury |
InChI |
InChI=1S/2C10H17O2.Hg/c2*1-7-9(3,4)11-12-10(5,6)8-2;/h2*7H2,1,3-6H3; |
InChI 键 |
GBKURUDLEQZISQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)OOC(C)(C)C#C[Hg]C#CC(C)(C)OOC(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


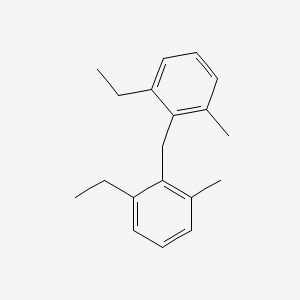
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)

![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
